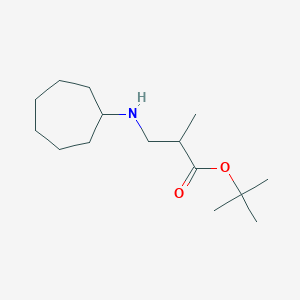

tert-Butyl 3-(cycloheptylamino)-2-methylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of tert-butyl alcohol . Tert-butyl alcohol is the simplest tertiary alcohol, with a formula of (CH3)3COH. Its isomers are 1-butanol, isobutanol, and butan-2-ol. Tert-butyl alcohol is a colorless solid, which melts near room temperature and has a camphor-like odor. It is miscible with water, ethanol, and diethyl ether .

Synthesis Analysis

While specific synthesis methods for “tert-Butyl 3-(cycloheptylamino)-2-methylpropanoate” were not found, tert-butyl compounds are often synthesized using tert-butyl alcohol as a starting point . For example, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized by using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Scientific Research Applications

Environmental Behavior and Remediation

Synthetic Phenolic Antioxidants and Environmental Impact : Research has explored the occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds related to tert-Butyl derivatives. These compounds have been detected in various environmental matrices, showing potential for hepatic toxicity and endocrine-disrupting effects. The study calls for further investigation into novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Decomposition of Oxygenates in Gasoline : Another study focused on the decomposition of methyl tert-butyl ether (MTBE), an oxygenate used in gasoline, by adding hydrogen in a cold plasma reactor. This demonstrates an alternative method for decomposing and converting MTBE into less harmful substances, highlighting the potential for remediating environmental contamination by gasoline additives (Hsieh et al., 2011).

Bioremediation of Fuel Oxygenates : Studies on the biodegradation of MTBE, a compound structurally related to tert-Butyl 3-(cycloheptylamino)-2-methylpropanoate, have shown it to be amenable to bioremediation under certain conditions. This includes aerobic degradation using pure and mixed cultures, demonstrating the potential for effective remediation of contaminants related to tert-Butyl compounds in aquifers (Stocking et al., 2004).

Polymerization and Material Science

- Controlled/Living Polymerization of Renewable Monomers : There is ongoing research into the polymerization of naturally occurring or derived renewable monomers, such as terpenes and itaconic derivatives, for producing bio-based polymers. This includes exploring efficient, green, and scalable approaches for the synthesis of high-performance bio-based polymers from renewable resources (Satoh, 2015).

properties

IUPAC Name |

tert-butyl 3-(cycloheptylamino)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO2/c1-12(14(17)18-15(2,3)4)11-16-13-9-7-5-6-8-10-13/h12-13,16H,5-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRQMZITJPVHRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1CCCCCC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(cycloheptylamino)-2-methylpropanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340188.png)

![Methyl 3-[(2,2-diethoxyethyl)amino]butanoate](/img/structure/B6340193.png)

![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate](/img/structure/B6340202.png)

![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340227.png)

![Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340230.png)

![Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340238.png)

![Methyl 3-[(3-butoxypropyl)amino]butanoate](/img/structure/B6340246.png)

![Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340250.png)

![tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate](/img/structure/B6340262.png)

![tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6340281.png)

![tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340292.png)